1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride
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Overview
Description
1,2,5-Triazaspiro[23]hex-1-ene hydrochloride is a chemical compound with the molecular formula C3H6ClN3 It is a spiro compound, characterized by a unique structure where a spiro atom connects two rings
Preparation Methods
The synthesis of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the spiro structure. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride can be compared with other spiro compounds, such as:
- 1,3,5-Triazaspiro[4.4]non-1-ene
- 1,2,4-Triazaspiro[3.3]hept-1-ene
These compounds share similar spiro structures but differ in their ring sizes and substituents, leading to variations in their chemical properties and applications The uniqueness of 1,2,5-Triazaspiro[2
Biological Activity
1,2,5-Triazaspiro[2.3]hex-1-ene hydrochloride is a novel spirocyclic compound characterized by its unique structural configuration and potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₃H₆ClN₃. The compound's spirocyclic structure contributes to its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Efficacy against Bacteria
The antimicrobial activity of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values highlight its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Listeria monocytogenes | 16 |
Enterococcus faecalis | 16 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents in an era of rising antibiotic resistance.
The mechanism underlying the antimicrobial action of this compound is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This interaction leads to cell lysis and eventual death of the bacteria .
In Vitro Studies
In vitro studies have assessed the anticancer properties of this compound on various cancer cell lines. Notable findings include:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC₅₀ values ranging from 10 to 30 µM across different cell lines, indicating moderate to high cytotoxicity.
Case Study
A specific study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. This suggests a potential mechanism where the compound induces programmed cell death in cancer cells .
Properties
IUPAC Name |
1,2,5-triazaspiro[2.3]hex-1-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c1-3(2-4-1)5-6-3;/h4H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPMQRAVAROQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)N=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.